4-(dimethylamino)-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide
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Overview
Description
4-(DIMETHYLAMINO)-N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with a dimethylamino group and a thiadiazole ring
Preparation Methods
The synthesis of 4-(DIMETHYLAMINO)-N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)BENZAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiadiazole ring, followed by the introduction of the fluorophenylmethylsulfanyl group. The final step involves the coupling of the thiadiazole derivative with the benzamide moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(DIMETHYLAMINO)-N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dimethylamino group can enhance its binding affinity to certain proteins, while the thiadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and thiadiazole-containing molecules. Compared to these compounds, 4-(DIMETHYLAMINO)-N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)BENZAMIDE is unique due to the presence of both the dimethylamino and fluorophenylmethylsulfanyl groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17FN4OS2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-(dimethylamino)-N-[3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C18H17FN4OS2/c1-23(2)15-9-5-13(6-10-15)16(24)20-17-21-18(22-26-17)25-11-12-3-7-14(19)8-4-12/h3-10H,11H2,1-2H3,(H,20,21,22,24) |
InChI Key |
GVKHNYNJOFUSJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC(=NS2)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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